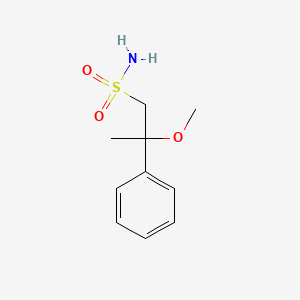![molecular formula C18H13BrClN3O4S2 B2875054 N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 931942-63-1](/img/no-structure.png)
N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H13BrClN3O4S2 and its molecular weight is 514.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide and its derivatives are synthesized and characterized for various applications in scientific research. These compounds are designed with multifunctional moieties to enhance their biological and pharmacological activities. The structural elucidation is achieved through spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, providing insights into their potential applications in medicinal chemistry and drug design (Nafeesa et al., 2017).
Antibacterial and Enzyme Inhibition Potential
The synthesized compounds are evaluated for their antibacterial screening against certain bacterial strains, including both gram-negative and gram-positive bacteria. Some derivatives have shown good inhibitory activity against gram-negative bacterial strains, indicating their potential as antimicrobial agents. Additionally, enzyme inhibition studies, particularly against the lipoxygenase (LOX) enzyme, reveal low potential, suggesting a selective interaction with biological targets (Nafeesa et al., 2017).
Vibrational Spectroscopic Signatures
Vibrational spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, are employed to obtain the vibrational signatures of these compounds. These studies, supported by ab initio calculations, provide insights into the stereo-electronic interactions, stability, and molecular geometry, which are crucial for understanding their interaction with biological targets. The effects of rehybridization and hyperconjugation on the molecule's properties are explored, offering valuable information for drug development (Jenepha Mary et al., 2022).
Anticancer Evaluation
Some derivatives of this compound are synthesized and evaluated for their in vitro anticancer activities against various cancer cell lines. The evaluation identifies compounds with significant activity against specific cancer subpanels, indicating their potential as therapeutic agents in cancer treatment (Zyabrev et al., 2022).
Hemolytic and Cytotoxic Behavior
The hemolytic study of these compounds provides valuable information regarding their cytotoxic behavior towards erythrocytes. This aspect is crucial for assessing the safety profile of potential therapeutic agents, guiding the modification of chemical structures to reduce toxicity while maintaining or enhancing therapeutic efficacy (Nafeesa et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves the reaction of 2-bromoaniline with 2-mercapto-N-(3-chlorophenyl)acetamide, followed by oxidation of the resulting thiol to form the sulfone. The sulfone is then reacted with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "2-bromoaniline", "2-mercapto-N-(3-chlorophenyl)acetamide", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 2-bromoaniline is reacted with 2-mercapto-N-(3-chlorophenyl)acetamide in the presence of a base such as potassium carbonate in a suitable solvent such as DMF or DMSO to form the intermediate N-(2-bromophenyl)-2-({3-chlorophenyl}thio)acetamide.", "Step 2: The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfone, N-(2-bromophenyl)-2-({3-chlorophenyl}sulfonyl)acetamide.", "Step 3: The sulfone is then reacted with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine in a suitable solvent such as DMF or DMSO to form the final product, N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide." ] } | |
Número CAS |
931942-63-1 |
Fórmula molecular |
C18H13BrClN3O4S2 |
Peso molecular |
514.79 |
Nombre IUPAC |
N-(2-bromophenyl)-2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H13BrClN3O4S2/c19-13-6-1-2-7-14(13)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)12-5-3-4-11(20)8-12/h1-9H,10H2,(H,22,24)(H,21,23,25) |
Clave InChI |
RJLNLUAKQWDHDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



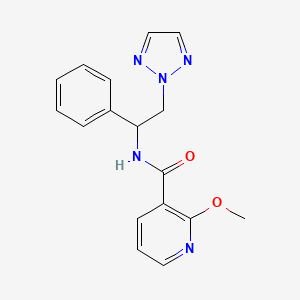
![1-butyl-2-[(E)-[(2-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2874976.png)
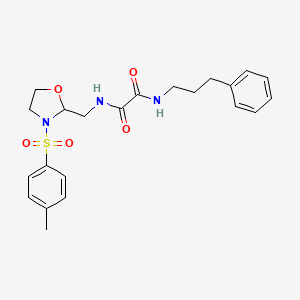
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)
![N-[cyano(cyclopropyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B2874980.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)
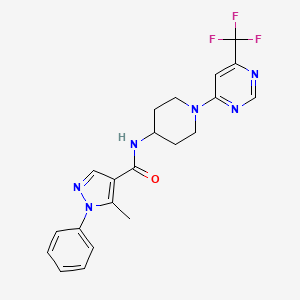
![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)
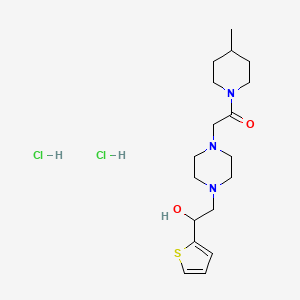
![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)
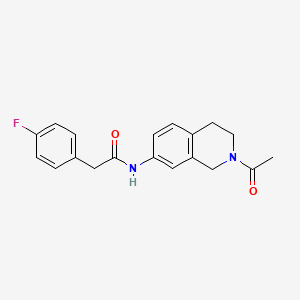
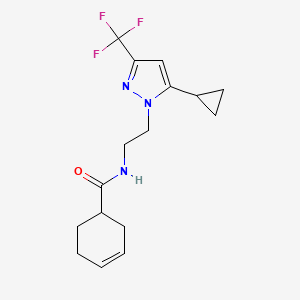
![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)
